molecular formula C17H14N4O4 B1198979 N-methyl-7-nitro-2-oxo-5-phenyl-3H-1,4-benzodiazepine-1-carboxamide CAS No. 27016-91-7

N-methyl-7-nitro-2-oxo-5-phenyl-3H-1,4-benzodiazepine-1-carboxamide

Cat. No.: B1198979
CAS No.: 27016-91-7
M. Wt: 338.32 g/mol
InChI Key: PDLWQTVMGHECQL-UHFFFAOYSA-N
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Description

N-methyl-7-nitro-2-oxo-5-phenyl-3H-1,4-benzodiazepine-1-carboxamide is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-7-nitro-2-oxo-5-phenyl-3H-1,4-benzodiazepine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzodiazepine core. This can be achieved through the reaction of an o-phenylenediamine derivative with a suitable carbonyl compound under acidic or basic conditions.

    Methylation: The N-methylation of the benzodiazepine core can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-7-nitro-2-oxo-5-phenyl-3H-1,4-benzodiazepine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide group, using reagents such as sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

N-methyl-7-nitro-2-oxo-5-phenyl-3H-1,4-benzodiazepine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N-methyl-7-nitro-2-oxo-5-phenyl-3H-1,4-benzodiazepine-1-carboxamide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The nitro group and other structural features of the compound contribute to its binding affinity and selectivity for the GABA receptor.

Comparison with Similar Compounds

Similar Compounds

    Lorazepam: 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one, known for its potent anxiolytic and sedative effects.

Uniqueness

N-methyl-7-nitro-2-oxo-5-phenyl-3H-1,4-benzodiazepine-1-carboxamide is unique due to the presence of the nitro group at the 7-position, which may contribute to its distinct pharmacological profile. Additionally, the carboxamide group adds to its chemical versatility and potential for further derivatization.

Properties

CAS No.

27016-91-7

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

N-methyl-7-nitro-2-oxo-5-phenyl-3H-1,4-benzodiazepine-1-carboxamide

InChI

InChI=1S/C17H14N4O4/c1-18-17(23)20-14-8-7-12(21(24)25)9-13(14)16(19-10-15(20)22)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,23)

InChI Key

PDLWQTVMGHECQL-UHFFFAOYSA-N

SMILES

CNC(=O)N1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

CNC(=O)N1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3

27016-91-7

Synonyms

D 58SI
D-58SI

Origin of Product

United States

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